7-Chloro-5-phenyl-1H-1,4-benzodiazepine-2,3-dione
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Overview
Description
7-Chloro-5-phenyl-1H-1,4-benzodiazepine-2,3-dione is a compound belonging to the benzodiazepine family, which is well-known for its wide range of biological activities and therapeutic applications. Benzodiazepines are primarily recognized for their effects on the central nervous system, including anxiolytic, anticonvulsant, sedative, hypnotic, and muscle relaxant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-5-phenyl-1H-1,4-benzodiazepine-2,3-dione typically involves the Michael addition reaction. This reaction is performed using 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine-2-ones with fumaric esters under green chemistry protocols. The reaction is carried out in the absence of solvent and under conventional heating conditions. The presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a non-toxic base and Tetra Butyl Ammonium Bromide (TBAB) as a quaternary ammonium salt are crucial for the reaction .
Industrial Production Methods: Industrial production methods for benzodiazepines, including this compound, often involve scalable and improved synthetic routes. These methods may utilize isocyanide reagents and one-pot condensation reactions to streamline the synthesis process and reduce the number of synthetic steps .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-5-phenyl-1H-1,4-benzodiazepine-2,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
7-Chloro-5-phenyl-1H-1,4-benzodiazepine-2,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various benzodiazepine derivatives.
Biology: Studied for its effects on the central nervous system and its potential as a therapeutic agent.
Medicine: Investigated for its anxiolytic, anticonvulsant, sedative, hypnotic, and muscle relaxant properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 7-Chloro-5-phenyl-1H-1,4-benzodiazepine-2,3-dione involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic, anticonvulsant, sedative, and muscle relaxant effects .
Comparison with Similar Compounds
Diazepam: 7-Chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2(1H)-one
Temazepam: (3RS)-7-Chloro-1-methyl-5-phenyl-4,5-dihydro-1H-1,4-benzodiazepine-2,3-dione
Chlordiazepoxide: 7-Chloro-2-(methylamino)-5-phenyl-3H-1,4-benzodiazepine
Uniqueness: 7-Chloro-5-phenyl-1H-1,4-benzodiazepine-2,3-dione is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its ability to undergo various chemical reactions and its wide range of biological activities make it a valuable compound for scientific research and therapeutic applications .
Properties
CAS No. |
20927-55-3 |
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Molecular Formula |
C15H9ClN2O2 |
Molecular Weight |
284.69 g/mol |
IUPAC Name |
7-chloro-5-phenyl-1H-1,4-benzodiazepine-2,3-dione |
InChI |
InChI=1S/C15H9ClN2O2/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)18-15(20)14(19)17-12/h1-8H,(H,17,18,19,20) |
InChI Key |
CNXUJSZPLRNZKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)C(=O)NC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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